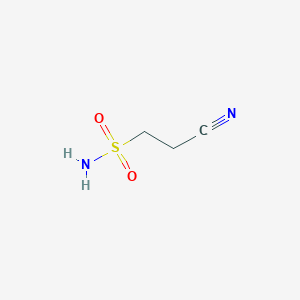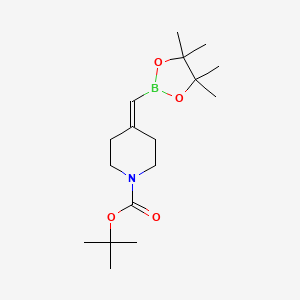
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Application in Dyeing : 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is involved in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds, including derivatives of pyridazine, have been used in dyeing polyester fabrics, demonstrating color characteristics and fastness properties. Additionally, they have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Chemical Synthesis and Potential Applications
- In Antimicrobial and Antitumor Activities : Another study reports the synthesis of novel pyridazine derivatives, indicating potential for antimicrobial and antitumor activities. These compounds were synthesized through various chemical reactions and their structures were confirmed by analytical and spectroscopic data (Gaby et al., 2003).
- Potential in Antidiabetic Drugs : A study focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which demonstrated effectiveness as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This indicates a potential application of related compounds in diabetes treatment (Bindu et al., 2019).
Radiopharmaceutical Research
- Imaging and Cancer Research : Pyridazine derivatives, including 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide, are being explored in the context of radiopharmaceuticals. For example, a study on the synthesis of radiotracers for positron emission tomography imaging of stearoyl-CoA desaturase-1, a target in cancer research, includes derivatives of pyridazine (Silvers et al., 2016).
Propiedades
IUPAC Name |
5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABSHLJFYSPNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)


![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)
![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)






